1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
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Overview
Description
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound that features a complex structure incorporating a piperidine ring, a thiazole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thiourea and α-haloketone precursors under acidic conditions.
Attachment of the Thiazole to Piperidine: The thiazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Introduction of the Methoxyphenyl Group: The final step involves the coupling of the intermediate with a methoxyphenylpropane derivative, typically using a base-catalyzed alkylation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and piperidine moieties can play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
- 1-(4-(Thiazol-2-yl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- 1-(4-(Thiazol-2-ylthio)piperidin-1-yl)-3-phenylpropan-1-one
Uniqueness: 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-23-17-5-2-15(3-6-17)4-7-18(22)21-11-8-16(9-12-21)14-25-19-20-10-13-24-19/h2-3,5-6,16H,4,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTYAEBEJUQVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CSC3=NCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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